

The Discovery and Synthesis of Pentryl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentryl, chemically known as 2-(N,2,4,6-tetranitroanilino)ethanol nitrate, is a powerful high explosive belonging to the family of aromatic nitroamines. First synthesized in the early 20th century, its history is rooted in the broader development of military and industrial explosives. This document provides an in-depth technical guide to the discovery, synthesis, and known properties of **Pentryl**. It is important to note that **Pentryl** is exclusively recognized for its energetic properties and has no known applications in pharmacology or drug development. Consequently, information regarding its interaction with biological signaling pathways is unavailable in the current scientific literature.

Historical Context and Discovery

The development of **Pentryl** is situated within the intensive research into nitroaromatic compounds for explosive applications that characterized the late 19th and early 20th centuries. The foundational synthesis of **Pentryl** is credited to Le Roy V. Clarke, who first described its preparation in a 1933 publication in Industrial and Engineering Chemistry.[1] Further work on its properties and synthesis was conducted by Desseigne, published in Mémorial des Poudres in 1951. A comprehensive compilation of its properties and manufacturing processes is also detailed in the "Encyclopedia of Explosives and Related Items" by B. T. Fedoroff and his colleagues.[2]



Physicochemical and Explosive Properties

Pentryl is a crystalline solid, typically appearing as small, cream-colored crystals when recrystallized from chloroform.[3] It is a dense and powerful explosive, exhibiting greater brisance than Trinitrotoluene (TNT). A summary of its key quantitative properties is presented in Table 1.

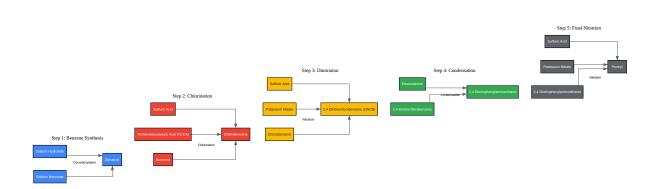
Property	Value	Reference(s)
Chemical Formula	C8H6N6O11	[3]
Molecular Weight	362.17 g/mol	[3]
Melting Point	129 °C (with slight decomposition)	[3]
Density	1.82 g/cm ³	[3]
Detonation Velocity	7340 m/s at a density of 1.65 g/cm ³	[4]
Lead Block Test Expansion	114 (relative to Picric Acid at 100)	[5]
Heat of Combustion	911.1 kcal/mol	[3]
Heat of Explosion	372.4 kcal/mol	[3]
Heat of Formation	+43.4 kcal/mol	[3]

Synthesis of Pentryl

The synthesis of **Pentryl** is a multi-step process that begins with common industrial chemicals and culminates in the nitration of an intermediate compound. The overall synthetic pathway is outlined below. It is crucial to note that the synthesis of **Pentryl** is hazardous and should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures.

Experimental Workflow: Synthesis of Pentryl





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Caption: Multi-step synthesis of **Pentryl** from sodium benzoate.

Experimental Protocols

The following protocols are based on methodologies described in the available literature, including adaptations for laboratory-scale synthesis.[1]

Step 1: Synthesis of Benzene from Sodium Benzoate (Decarboxylation)



- Materials: Sodium benzoate, sodium hydroxide.
- Procedure: A powdered mixture of sodium benzoate and sodium hydroxide is subjected to dry distillation. The mixture is heated strongly in a suitable apparatus, and the resulting benzene distillate is collected.[6] The crude benzene is then purified. A reported yield for this step is approximately 81-90%.[1][6]

Step 2: Synthesis of Chlorobenzene (Chlorination)

- Materials: Benzene, trichloroisocyanuric acid (TCCA), sulfuric acid, water.
- Procedure: Benzene is mixed with water and sulfuric acid in a flask. Finely powdered TCCA is added to the solution. The mixture is heated to 60-80°C for several hours.[1] After cooling, the organic layer containing chlorobenzene is separated, washed with a dilute sodium hydroxide solution and then with water. The crude chlorobenzene is purified by distillation.

Step 3: Synthesis of 2,4-Dinitrochlorobenzene (DNCB) (Nitration)

- Materials: Chlorobenzene, potassium nitrate, concentrated sulfuric acid.
- Procedure: A nitrating mixture is prepared by dissolving potassium nitrate in concentrated sulfuric acid, followed by cooling. Chlorobenzene is added portion-wise to the stirred nitrating mixture, maintaining the temperature below 50°C.[1] After the addition is complete, the temperature is slowly raised to 95°C and held for a couple of hours.[1] The reaction mixture is then poured into cold water, and the precipitated DNCB is filtered, washed, and dried.

Step 4: Synthesis of 2,4-Dinitrophenylaminoethanol (Condensation)

- Materials: 2,4-Dinitrochlorobenzene (DNCB), ethanolamine.
- Procedure: DNCB is condensed with ethanolamine. This reaction typically involves the
 nucleophilic substitution of the chlorine atom on the DNCB molecule by the amino group of
 ethanolamine. The reaction conditions are controlled to favor the formation of the desired
 product.

Step 5: Synthesis of **Pentryl** (Final Nitration)



- Materials: 2,4-Dinitrophenylaminoethanol, potassium nitrate, concentrated sulfuric acid.
- Procedure: A nitrating mixture is prepared by dissolving potassium nitrate in concentrated sulfuric acid and cooling the solution. 2,4-Dinitrophenylaminoethanol is then added with vigorous stirring.[3] The temperature of the reaction is carefully controlled. Pentryl precipitates from the solution as a solid. The mixture is then poured into a large volume of cold water.[1] The precipitated Pentryl is filtered, washed with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.[1] The product is then dried. Recrystallization from an acetone/ethanol mixture can yield purer, clear-yellow crystals.[1] A reported yield for this final step is approximately 84%.[1]

Biological Signaling Pathways

Extensive searches of the scientific and medical literature have yielded no evidence of research into the biological effects or mechanism of action of **Pentryl** in biological systems. As a highly energetic material designed for explosive applications, its chemical properties are not conducive to therapeutic interactions with biological targets. The molecule's structure, heavily substituted with nitro groups, is optimized for rapid decomposition and energy release, rather than for specific binding to receptors or enzymes involved in cellular signaling. Therefore, no signaling pathway diagrams or related experimental workflows can be provided.

Conclusion

Pentryl is a potent high explosive with a well-documented history of synthesis and characterization within the field of energetic materials. Its preparation involves a multi-step chemical synthesis culminating in the nitration of 2,4-dinitrophenylaminoethanol. While its explosive properties are well-documented, there is a complete absence of information regarding any pharmacological or biological activity. This technical guide provides a comprehensive overview of the available knowledge on **Pentryl**, tailored for a scientific audience. It is imperative to reiterate that the synthesis and handling of **Pentryl** are extremely hazardous and should only be undertaken by qualified professionals in appropriate facilities.

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- To cite this document: BenchChem. [The Discovery and Synthesis of Pentryl: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208548#history-of-pentryl-discovery-and-synthesis]

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